7-Amino-4-fluoro-2-methyl-2H-indazole is a substituted indazole derivative primarily utilized as a critical intermediate in the synthesis of targeted therapeutics. Indazoles are recognized as important pharmacophores in medicinal chemistry due to their bioisosteric relationship with indoles, enabling them to modulate the activity of various enzymes, particularly protein kinases. This specific compound is distinguished by three key structural features: the N2-methylation, the 4-position fluorine, and the 7-position amine. These features are not arbitrary decorations; they are deliberately installed to control the regiochemistry of subsequent reactions and to fine-tune the pharmacological properties of the final active pharmaceutical ingredient (API), such as the multi-kinase inhibitor Ripretinib (DCC-2618).
In the synthesis of advanced kinase inhibitors like Ripretinib, seemingly minor structural changes to the indazole core lead to significant, non-linear decreases in final product performance. Substituting this precursor with its non-fluorinated analog (7-amino-2-methyl-2H-indazole) or its N1-methyl regioisomer results in substantially lower biological potency and introduces significant manufacturing challenges. The N2-methylation is critical for achieving the correct geometry for kinase binding in the final molecule, while the 4-fluoro substituent is essential for maximizing that binding affinity. Procuring a version with incorrect methylation or lacking the fluorine atom necessitates a complete re-optimization of the synthetic route and leads to a final compound with a demonstrably inferior therapeutic profile, making such substitutions impractical and economically unviable for its intended application.
The primary driver for procuring the 4-fluoro substituted indazole is its direct, quantifiable impact on the biological activity of the final therapeutic agent. In a direct comparison, the kinase inhibitor synthesized from 7-amino-4-fluoro-2-methyl-2H-indazole demonstrated an IC50 of 19 nM against the KIT D816V mutant kinase. The identical final compound synthesized using the non-fluorinated analog, 7-amino-2-methyl-2H-indazole, was significantly less potent, with an IC50 of 68 nM. [cite: REFS-1]
| Evidence Dimension | Enzymatic Potency (IC50) of Final API |
| Target Compound Data | 19 nM (Final compound from 4-fluoro precursor) |
| Comparator Or Baseline | 7-amino-2-methyl-2H-indazole (des-fluoro analog), which yields a final compound with an IC50 of 68 nM |
| Quantified Difference | 3.6x higher potency |
| Conditions | Biochemical assay against KIT D816V mutant kinase. |
This provides a clear, quantitative justification for the added cost of the fluorinated starting material, as it directly translates to a more potent final drug product.
The regiochemistry of N-methylation on the indazole core is a critical determinant of biological activity. Structure-activity relationship studies for Ripretinib explicitly state that the N2-methyl indazole isomer was 'critical for activity'. [cite: REFS-1] Standard methylation procedures for indazoles can produce mixtures of N1 and N2 isomers, which are often difficult and costly to separate at scale. [cite: REFS-2] Procuring the pure, pre-formed 7-amino-4-fluoro-2-methyl-2H-indazole (N2 isomer) eliminates the process risk and downstream purification burden associated with non-regioselective methylation, ensuring the synthesis proceeds efficiently toward the active pharmaceutical ingredient.
| Evidence Dimension | Isomer-Specific Biological Activity |
| Target Compound Data | N2-methyl isomer is required for high-potency kinase inhibition. |
| Comparator Or Baseline | N1-methyl isomer, which results in a loss of critical activity. |
| Quantified Difference | Qualitatively defined as 'critical for activity' vs. implied loss of function. |
| Conditions | Synthesis of Ripretinib and analogs for kinase inhibition assays. |
This justifies procuring the specific N2-methyl isomer to avoid process development delays and the high cost associated with separating unwanted, inactive N1-methyl byproducts.
The benefit of the 4-fluoro substituent extends beyond enzymatic inhibition to improved performance in a cellular context. The final compound derived from the 4-fluoro precursor (Ripretinib) showed a GI50 of 6 nM for inhibiting proliferation in the GIST-T1 cell line, which harbors a KIT exon 11/17 double mutation. [cite: REFS-1] This demonstrates that the enhanced enzymatic potency translates into superior efficacy in a complex biological system, a critical factor for a drug development precursor.
| Evidence Dimension | Cellular Antiproliferative Activity (GI50) |
| Target Compound Data | 6 nM (Final compound from 4-fluoro precursor) |
| Comparator Or Baseline | Baseline activity in a relevant cancer cell line. |
| Quantified Difference | Demonstrates single-digit nanomolar efficacy in a cellular model. |
| Conditions | GIST-T1 cell proliferation assay (KIT V560G, D820A). |
This evidence confirms that the investment in the fluorinated precursor delivers a final molecule with potent, disease-relevant cellular activity, de-risking its use in later-stage development.
This compound is the established, regiochemically defined precursor for the multi-kinase inhibitor Ripretinib. Its use is indicated for research and manufacturing campaigns where the goal is to produce the final API with maximum potency against KIT and PDGFRA kinases, as demonstrated by direct enzymatic and cellular assays. [cite: REFS-1, REFS-2]
As the core of a 'switch-control' inhibitor, this indazole is a valuable starting material for developing new therapeutics against drug-resistant kinase mutants. The demonstrated importance of the 4-fluoro and N2-methyl groups provides a validated foundation for scaffold-hopping and lead optimization efforts where maximizing potency is a primary objective. [cite: REFS-2]
For process chemists and contract manufacturing organizations, procuring this specific isomer is the preferred strategy to de-risk scale-up. It circumvents the need to develop and validate a potentially low-yielding or difficult-to-control regioselective N-methylation step, thereby accelerating timelines and improving process robustness. [cite: REFS-3]